Lactitol

Übersicht

Beschreibung

Lactitol ist ein Zuckeralkohol, der aus Lactose gewonnen wird. Es ist ein Disaccharid, das aus Galactose und Glucitol besteht. This compound wird häufig als kalorienarmer Süßstoff in verschiedenen Lebensmitteln und als Abführmittel in medizinischen Anwendungen verwendet. Es hat etwa 30-40 % der Süße von Saccharose und ist bekannt für seine Stabilität, was es für Backwaren und andere Lebensmittelzubereitungen geeignet macht .

Vorbereitungsmethoden

Lactitol wird durch Hydrierung von Lactose synthetisiert. Das Verfahren beinhaltet die Verwendung von Wasserstoffgas und eines Katalysators, typischerweise Raney-Nickel. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer geeigneten Temperatur und eines geeigneten Drucks, um den Hydrierungsprozess zu erleichtern. Industrielle Produktionsmethoden haben sich weiterentwickelt, um die Effizienz und die Produktqualität zu verbessern. Beispielsweise kann Kaliumborhydrid als Reduktionsmittel verwendet werden, um hohe Temperaturen und hohe Drücke zu vermeiden .

Analyse Chemischer Reaktionen

Lactitol unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrierung: Die primäre Reaktion für seine Synthese aus Lactose.

Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, obwohl diese in seinen typischen Anwendungen weniger verbreitet sind.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas für die Hydrierung und verschiedene Bakterienenzyme für die Fermentation. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind this compound selbst und die oben genannten Fermentationsprodukte.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Lactitol is widely utilized as a low-calorie sweetener due to its sweetness equivalent to about 30-40% that of sucrose while providing fewer calories. Its applications in the food industry include:

- Bakery Products : this compound enhances sweetness without contributing to significant caloric intake, making it suitable for low-calorie baked goods.

- Confectionery : It is employed in chocolates and candies to provide sweetness and improve texture.

- Dairy Products : this compound serves as a sugar substitute in yogurts and ice creams, offering a sweet taste with a lower glycemic index.

- Functional Foods : It acts as a prebiotic, promoting gut health by fostering beneficial bacteria in the intestines .

Pharmaceutical Applications

In pharmaceuticals, this compound is primarily used for its osmotic laxative properties , making it effective in treating chronic constipation and hepatic encephalopathy. Its mechanism involves drawing water into the intestines, which facilitates bowel movements . Key applications include:

- Chronic Constipation Treatment : this compound has shown efficacy in improving stool frequency and consistency in patients with chronic idiopathic constipation .

- Hepatic Encephalopathy Management : It is used to reduce ammonia levels in patients with liver disease by promoting bowel movements and decreasing ammonia absorption .

Health Benefits and Research Insights

Recent studies have highlighted this compound's potential benefits beyond its traditional uses:

- Gut Microbiome Modulation : Research indicates that this compound supplementation can positively influence the intestinal microbiome, particularly in patients with liver cirrhosis. It has been shown to alter bacterial abundances and improve metabolic pathways associated with liver function .

- Immunomodulatory Effects : this compound may act as an immunomodulator, potentially enhancing immune responses through its prebiotic effects .

Case Study 1: this compound in Constipation Management

A randomized controlled trial assessed the effectiveness of this compound compared to placebo in elderly patients suffering from constipation. Results indicated that this compound significantly improved stool frequency and consistency over four weeks, with a notable increase in bowel movement frequency (approximately 2.5 additional stools per week) compared to placebo .

Case Study 2: this compound's Impact on Gut Health

In a study involving patients with liver cirrhosis, this compound supplementation resulted in significant changes in gut microbiota composition and metabolic pathways linked to liver function. The study found that this compound treatment correlated with decreased pathogenic bacteria and improved overall gut health metrics .

Wirkmechanismus

Lactitol acts primarily as an osmotic laxative. It creates a hyperosmotic environment in the small intestine, drawing water into the gastrointestinal tract. This increase in water content loosens stools and facilitates bowel movements. Additionally, the fermentation of this compound by colonic bacteria produces short-chain fatty acids, which further stimulate peristalsis and increase fecal volume .

Vergleich Mit ähnlichen Verbindungen

Lactitol wird häufig mit anderen Zuckeralkoholen wie Sorbit, Mannit und Xylit verglichen. Hier sind einige wichtige Vergleichspunkte:

Sorbit: Ähnlich in seiner Verwendung als Süßstoff und Abführmittel, aber this compound verursacht weniger wahrscheinlich gastrointestinale Beschwerden.

Mannit: Wird als Diuretikum und in medizinischen Anwendungen eingesetzt, aber im Vergleich zu this compound weniger häufig als Süßstoff verwendet.

Xylit: Bekannt für seine zahnmedizinischen Vorteile und wird in zuckerfreiem Kaugummi verwendet, aber this compound hat einen niedrigeren Kaloriengehalt und ist stabiler zum Backen

Die einzigartigen Eigenschaften von this compound, wie seine Stabilität und sein geringerer Kaloriengehalt, machen es zu einer bevorzugten Wahl in verschiedenen Anwendungen.

Biologische Aktivität

Lactitol, a sugar alcohol derived from lactose, is primarily recognized for its prebiotic properties and its role in gastrointestinal health. This article explores the biological activity of this compound, focusing on its effects on gut microbiota, its therapeutic applications, and relevant clinical studies.

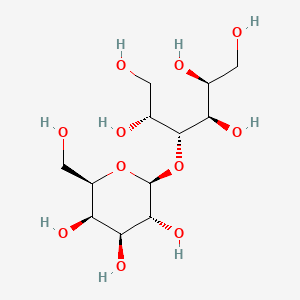

Chemical Structure and Properties

This compound (4-beta-D-galactopyranosyl-D-glucitol) is a disaccharide alcohol that is poorly absorbed in the intestine, making it an effective osmotic laxative. It is not metabolized by human enzymes but can be fermented by intestinal bacteria, leading to the production of short-chain fatty acids (SCFAs) and lactic acid, which contribute to its biological effects.

This compound's primary mechanism involves modulating the gut microbiome and enhancing bowel movements. It acts by:

- Increasing Osmotic Pressure : this compound draws water into the colon, which softens stool and promotes bowel movements.

- Prebiotic Effects : It selectively stimulates the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Klebsiella pneumoniae .

- Reducing Ammonia Levels : this compound has been shown to lower ammonia concentrations in patients with hepatic encephalopathy, potentially improving cognitive function .

1. Treatment of Constipation

Numerous studies have evaluated this compound's efficacy in treating constipation. A randomized controlled trial involving 172 patients demonstrated that this compound significantly increased bowel movement frequency compared to placebo:

| Treatment Group | Change in Bowel Movement Frequency |

|---|---|

| This compound (10 g) | +3.0 BMs |

| Psyllium (3.5 g) | +2.9 BMs |

| Combination (this compound + Psyllium) | +3.1 BMs |

| Placebo | +3.7 BMs |

Although the differences were not statistically significant, this compound showed comparable efficacy to psyllium .

2. Hepatic Encephalopathy

This compound is widely used in managing hepatic encephalopathy due to its ability to lower blood ammonia levels. A study comparing this compound to lactulose found that this compound was better tolerated and had similar efficacy in reducing portal-systemic encephalopathy indexes . The following table summarizes key findings:

| Parameter | This compound Group | Lactulose Group |

|---|---|---|

| Portal-Systemic Encephalopathy Index (Pre-treatment) | 0.27 ± 0.06 | 0.29 ± 0.08 |

| Portal-Systemic Encephalopathy Index (Post-treatment) | 0.16 ± 0.08 | 0.21 ± 0.08 |

Case Study 1: Modulation of Gut Microbiome

A study involving cirrhotic patients revealed that this compound supplementation for four weeks resulted in significant changes in gut microbiota composition, including an increase in beneficial bacteria and a decrease in pathogenic strains . The study reported:

- Increased levels of Bifidobacterium longum and Lactobacillus salivarius.

- Decreased levels of Klebsiella pneumoniae and associated antibiotic-resistant genes.

Case Study 2: Efficacy in Elderly Patients

In a nonrandomized crossover study with elderly patients, this compound was found to improve stool frequency more effectively than stimulant laxatives, with a higher physician-rated efficacy noted . Participants reported fewer side effects compared to traditional laxatives.

Safety and Tolerability

This compound is generally well-tolerated; however, some patients may experience mild gastrointestinal side effects such as flatulence or bloating . Serious adverse events are rare, with most studies reporting high compliance rates among participants.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-JVCRWLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044247 | |

| Record name | Lactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lactitol is an osmotic laxative - it exerts its pharmacologic effect by creating a hyperosmotic environment within the small intestine. The osmotic effect generated by lactitol draws water into the small intestine, which loosens stools and ultimately facilitates bowel movements., Lactitol, an unabsorbed sugar with defined laxative threshold and superior taste properties has been suggested as an alternative to lactulose in the treatment of hepatic encephalopathy. In the present study /investigators/ compared the colonic metabolism of the two sugars using an in vitro fecal incubation system. Both sugars were readily metabolized by fecal bacteria producing volatile fatty acids and the metabolism was inhibited by neomycin. The effect of lactitol and lactulose on terminal ileal and colonic pH was monitored in six normal subjects using a radiotelemetry technique. Both sugars significantly lowered right colonic pH (basal -6.51 +/- 0.48 vs lactitol -5.63 +/- 0.50; lactulose -5.18 +/- 0.82, p less than 0.05). The pH of rest of the colon and terminal ileum was unaffected. Neomycin given concurrently with lactulose abolished acidification of right colon. As lactitol and lactulose have similar effects within the colon, lactitol would appear to have a role in the treatment of hepatic encephalopathy. As neomycin antagonizes the effect of lactulose in the colon, its concurrent use may be less effective in the treatment of hepatic encephalopathy., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |

| Record name | Lactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

585-86-4 | |

| Record name | Lactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lactitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B0WJF7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.